molecular formula C5HCl3NNaO2S B13124977 Sodium 2,4,6-trichloropyridine-3-sulfinate

Sodium 2,4,6-trichloropyridine-3-sulfinate

Cat. No.: B13124977
M. Wt: 268.5 g/mol
InChI Key: FVUWMBMLXCDIKD-UHFFFAOYSA-M
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Description

Sodium 2,4,6-trichloropyridine-3-sulfinate is an organosulfur compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms and a sulfonate group attached to a pyridine ring, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4,6-trichloropyridine-3-sulfinate typically involves the chlorination of pyridine derivatives followed by sulfonation

Industrial Production Methods: Industrial production often employs large-scale chlorination and sulfonation processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves:

  • Chlorination of pyridine to form 2,4,6-trichloropyridine.
  • Sulfonation using sodium sulfite in an aqueous medium.
  • Purification through crystallization or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4,6-trichloropyridine-3-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonate group can participate in redox reactions, altering the oxidation state of the compound.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

  • Substituted pyridines with various functional groups.
  • Oxidized or reduced forms of the original compound.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology:

    Biochemical Studies: Utilized in the study of enzyme mechanisms and protein interactions.

Medicine:

    Drug Development: Serves as a precursor in the synthesis of drugs with antimicrobial and anticancer properties.

Industry:

    Pesticides and Herbicides: Used in the production of pesticides and herbicides due to its reactivity and stability.

    Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism by which sodium 2,4,6-trichloropyridine-3-sulfinate exerts its effects involves its ability to participate in nucleophilic substitution and redox reactions. The chlorine atoms and sulfonate group play crucial roles in these reactions, allowing the compound to interact with various molecular targets. In biological systems, it can inhibit enzyme activity or disrupt cellular processes by modifying proteins or nucleic acids.

Comparison with Similar Compounds

    Sodium 3,5,6-trichloropyridin-2-olate: Similar structure but different positioning of the sulfonate group.

    2,4,6-Trichloropyrimidine: Lacks the sulfonate group, leading to different reactivity and applications.

Uniqueness: Sodium 2,4,6-trichloropyridine-3-sulfinate is unique due to the presence of both chlorine atoms and a sulfonate group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable reagent in synthetic chemistry and industrial applications.

Biological Activity

Sodium 2,4,6-trichloropyridine-3-sulfinate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, synthesis methods, and relevant case studies that highlight its efficacy and applications.

Chemical Structure and Properties

This compound is derived from trichloropyridine and features a sulfonate group. Its chemical structure can be represented as follows:

  • Molecular Formula : C₅H₃Cl₃NNaO₂S
  • Molecular Weight : 227.5 g/mol

This compound exhibits unique properties attributed to the presence of chlorine atoms and the sulfonate group, which enhance its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. The following table summarizes its activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus55
Escherichia coli56
Pseudomonas aeruginosa70
Klebsiella pneumoniae65
Candida albicans60

These results indicate that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, with MIC values suggesting strong inhibitory effects at relatively low concentrations .

The antimicrobial action of this compound is believed to be linked to its ability to disrupt bacterial cell membranes and interfere with metabolic processes. The presence of the sulfonate group enhances its solubility in biological systems, facilitating better interaction with microbial cells.

Case Studies

  • Antiviral Activity :
    A study explored the antiviral potential of pyridine derivatives including this compound against SARS-CoV-2. The compound showed promising results in inhibiting viral replication in vitro, suggesting potential use in therapeutic applications for viral infections .
  • In Vivo Studies :
    In animal models, this compound was administered to assess its efficacy in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in bacterial load compared to control groups, highlighting its potential as an effective antimicrobial agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Nucleophilic Substitution :
    This method involves the reaction of sodium sulfinate with trichloropyridine under controlled conditions to yield the desired sulfinated compound. Reaction parameters such as temperature and solvent choice significantly influence yield and purity .
  • Oxidative β-C–H Sulfonylation :
    A novel approach utilizes oxidative reactions to introduce the sulfonate group onto cyclic amines or other substrates containing the pyridine moiety. This method has shown promise for synthesizing a range of biologically active compounds efficiently .

Properties

Molecular Formula

C5HCl3NNaO2S

Molecular Weight

268.5 g/mol

IUPAC Name

sodium;2,4,6-trichloropyridine-3-sulfinate

InChI

InChI=1S/C5H2Cl3NO2S.Na/c6-2-1-3(7)9-5(8)4(2)12(10)11;/h1H,(H,10,11);/q;+1/p-1

InChI Key

FVUWMBMLXCDIKD-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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